2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine
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Overview
Description
2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrimidine core with a thiophene ring attached at the 7th position, a phenyl group at the 3rd position, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-aminopyrazole with a suitable β-diketone or β-ketoester in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine: Lacks the methyl group at the 2nd position.
3-Phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine: Lacks the methyl group at the 2nd position and has different substitution patterns.
Uniqueness
2-Methyl-3-phenyl-7-(thiophen-2-YL)pyrazolo[1,5-A]pyrimidine is unique due to the presence of the methyl group at the 2nd position, which can influence its electronic properties and biological activity. This structural variation can lead to differences in reactivity, stability, and interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-methyl-3-phenyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-16(13-6-3-2-4-7-13)17-18-10-9-14(20(17)19-12)15-8-5-11-21-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCPHGYNIRTWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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